REACTION_SMILES
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[Cl:22][CH2:23][Cl:24].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][CH2:10][OH:11])[cH:6][cH:7]1.[S:18]([Cl:19])([Cl:20])=[O:21].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][CH2:10][Cl:20])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC=Cc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(C=CCCl)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:22][CH2:23][Cl:24].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][CH2:10][OH:11])[cH:6][cH:7]1.[S:18]([Cl:19])([Cl:20])=[O:21].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][CH2:10][Cl:20])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC=Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(C=CCCl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |